Baricitinib

Catalog No.
S001993
CAS No.
1187594-09-7
M.F
C16H17N7O2S
M. Wt
371.4 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Baricitinib

CAS Number

1187594-09-7

Product Name

Baricitinib

IUPAC Name

2-[1-ethylsulfonyl-3-[4-(7H-pyrrolo[2,3-d]pyrimidin-4-yl)pyrazol-1-yl]azetidin-3-yl]acetonitrile

Molecular Formula

C16H17N7O2S

Molecular Weight

371.4 g/mol

InChI

InChI=1S/C16H17N7O2S/c1-2-26(24,25)22-9-16(10-22,4-5-17)23-8-12(7-21-23)14-13-3-6-18-15(13)20-11-19-14/h3,6-8,11H,2,4,9-10H2,1H3,(H,18,19,20)

InChI Key

XUZMWHLSFXCVMG-UHFFFAOYSA-N

SMILES

CCS(=O)(=O)N1CC(C1)(CC#N)N2C=C(C=N2)C3=C4C=CNC4=NC=N3

Synonyms

2-[1-ethylsulfonyl-3-[4-(7H-pyrrolo[2,3-d]pyrimidin-4-yl)pyrazol-1-yl]azetidin-3-yl]acetonitrile

Canonical SMILES

CCS(=O)(=O)N1CC(C1)(CC#N)N2C=C(C=N2)C3=C4C=CNC4=NC=N3

Description

The exact mass of the compound Baricitinib is unknown and the complexity rating of the compound is unknown. The storage condition is unknown. Please store according to label instructions upon receipt of goods.Use and application categories indicated by third-party sources: Human Drugs -> FDA Approved Drug Products with Therapeutic Equivalence Evaluations (Orange Book) -> Active Ingredients. However, this does not mean our product can be used or applied in the same or a similar way.

Baricitinib in Autoimmune Diseases

Baricitinib is a medication that has been most thoroughly researched in the context of autoimmune diseases. It acts as a JAK (Janus Kinase) inhibitor, specifically targeting JAK1 and JAK2 proteins. These proteins play a crucial role in the signaling pathways of various cytokines and growth factors that contribute to inflammation in autoimmune conditions [].

  • Rheumatoid Arthritis (RA)

    Baricitinib received its first FDA approval in 2018 for the treatment of moderate to severe RA. Studies have shown it to be effective in reducing symptoms and improving joint function in patients who have not responded adequately to other medications [].

  • Systemic Lupus Erythematosus (SLE)

    Research suggests baricitinib may also be beneficial for SLE, another autoimmune disease that causes inflammation in various organs. Early clinical trials have demonstrated promising results in reducing disease activity and improving patient outcomes [].

Baricitinib in Dermatology

Beyond autoimmune diseases, baricitinib's anti-inflammatory properties have led to its exploration in dermatology.

  • Atopic Dermatitis (AD)

    Studies have shown baricitinib to be effective in treating moderate to severe AD, a chronic inflammatory skin condition. It helps to alleviate symptoms like itching, redness, and scaling [].

  • Alopecia Areata (AA)

    Baricitinib became the first FDA-approved systemic medication for severe AA in 2022. Research indicates its ability to promote hair regrowth in patients with this autoimmune hair loss condition [].

  • Other Skin Conditions

    Emerging research suggests baricitinib may also hold promise for other inflammatory skin conditions such as psoriasis and vitiligo. However, more studies are needed to confirm its efficacy in these areas [].

Baricitinib in COVID-19 Treatment

The ongoing research on baricitinib extends to its potential role in managing COVID-19.

  • Anti-inflammatory Effects

    Baricitinib's ability to modulate the immune response has led scientists to investigate its use in controlling the inflammatory storm associated with severe COVID-19 cases [].

  • Clinical Trials

    Studies are underway to evaluate baricitinib's effectiveness in reducing complications and improving outcomes in patients with moderate to severe COVID-19 [].

Baricitinib is a selective and reversible inhibitor of Janus kinase 1 and Janus kinase 2, primarily used as a disease-modifying antirheumatic drug for the treatment of rheumatoid arthritis. It acts by modulating the immune response through inhibition of the JAK/STAT signaling pathway, which is crucial for transducing signals from various cytokines and growth factors involved in inflammation and immune regulation. Baricitinib's chemical formula is C16H17N7O2SC_{16}H_{17}N_{7}O_{2}S, with a molecular weight of approximately 371.42 g/mol .

Baricitinib acts as a JAK inhibitor. JAK enzymes are involved in the signaling pathways that regulate the immune system. By blocking JAK1 and JAK2, Baricitinib dampens the inflammatory response, leading to potential therapeutic effects in various diseases [].

Baricitinib's mechanism of action involves the inhibition of JAK1 and JAK2, which are intracellular tyrosine kinases that play significant roles in the signaling pathways of various cytokines. The inhibition prevents the phosphorylation of signal transducers and activators of transcription proteins, thereby blocking downstream inflammatory responses. The compound exhibits higher affinity for JAK1 and JAK2, with IC50 values of 5.9 nM and 5.7 nM respectively, while showing minimal activity against JAK3 (IC50 > 400 nM) and TYK2 (IC50 = 53 nM) .

Baricitinib has demonstrated significant efficacy in reducing inflammatory markers in patients with rheumatoid arthritis, such as serum C-reactive protein levels, within one week of treatment initiation. It also shows promise in treating alopecia areata by promoting hair regrowth through its immunomodulatory effects on cytokines like interferon-γ and interleukin-15 . Additionally, baricitinib has been explored for its potential use in treating COVID-19 due to its ability to mitigate hyper-inflammatory responses associated with the disease .

Baricitinib can be synthesized through several chemical routes, often involving the reaction of specific amines with appropriate sulfonyl chlorides to form the core structure. The synthesis typically includes:

  • Formation of a key intermediate through nucleophilic substitution.
  • Cyclization reactions to establish the bicyclic structure.
  • Final modifications to introduce functional groups necessary for biological activity.

The exact synthetic pathway can vary based on specific laboratory protocols but generally adheres to principles of organic synthesis focusing on yield and purity .

The primary application of baricitinib is in the treatment of rheumatoid arthritis, particularly in patients who have not responded adequately to conventional disease-modifying antirheumatic drugs. It is marketed under the brand name Olumiant. Beyond rheumatoid arthritis, ongoing research is exploring its efficacy in treating other autoimmune conditions and its role in managing COVID-19-related inflammation .

Baricitinib has several notable drug-drug interactions due to its metabolism via cytochrome P450 enzymes, particularly CYP3A4. Co-administration with strong inhibitors like probenecid can significantly increase baricitinib levels in the bloodstream, necessitating dosage adjustments . Additionally, it should not be used concurrently with other biologic disease-modifying antirheumatic drugs or potent immunosuppressants due to increased risk of adverse effects .

Baricitinib belongs to a class of medications known as Janus kinase inhibitors, which also includes several other compounds. Here are some similar compounds along with a brief comparison highlighting their uniqueness:

Compound NameJAK Inhibition ProfileIndicationsUnique Features
TofacitinibJAK1, JAK3Rheumatoid arthritis, ulcerative colitisFirst approved JAK inhibitor
UpadacitinibJAK1Rheumatoid arthritisSelective for JAK1; fewer side effects
FilgotinibJAK1Rheumatoid arthritisOral administration; high selectivity
RuxolitinibJAK1, JAK2MyelofibrosisApproved for hematological malignancies

Baricitinib's selectivity for both JAK1 and JAK2 makes it particularly effective for conditions where these pathways are dysregulated due to autoimmune processes, distinguishing it from others that may target different combinations or have broader activity profiles .

XLogP3

-0.5

Hydrogen Bond Acceptor Count

7

Hydrogen Bond Donor Count

1

Exact Mass

371.11644398 g/mol

Monoisotopic Mass

371.11644398 g/mol

Heavy Atom Count

26

Appearance

white solid powder

UNII

ISP4442I3Y

Drug Indication

In the US and Europe, baricitinib is indicated for the treatment of adult patients with moderately to severely active rheumatoid arthritis who have had an inadequate response to one or more TNF blockers. Baricitinib may be used as monotherapy or in combination with [methotrexate] or other DMARDs. In Europe, baricitinib is indicated for the treatment of moderate to severe atopic dermatitis in adult patients who are candidates for systemic therapy. In the US, baricitinib is also indicated for the treatment of coronavirus disease 2019 (COVID-19) in hospitalized adults requiring supplemental oxygen, non-invasive or invasive mechanical ventilation, or extracorporeal membrane oxygenation. Recently, it is also approved as the treatment for severe alopecia areata in adults.
Rheumatoid arthritis Baricitinib is indicated for the treatment of moderate to severe active rheumatoid arthritis in adult patients who have responded inadequately to, or who are intolerant to one or more disease modifying anti rheumatic drugs (DMARDs). Olumiant may be used as monotherapy or in combination with methotrexate. Atopic DermatitisOlumiant is indicated for the treatment of moderate to severe atopic dermatitis in adult and paediatric patients 2 years of age and older who are candidates for systemic therapy. Alopecia areataBaricitinib is indicated for the treatment of severe alopecia areata in adult patients (see section 5. 1). Juvenile idiopathic arthritis Baricitinib is indicated for the treatment of active juvenile idiopathic arthritis in patients 2 years of age and older who have had an inadequate response or intolerance to one or more prior conventional synthetic or biologic DMARDs: - Polyarticular juvenile idiopathic arthritis (polyarticular rheumatoid factor positive [RF+] or negative [RF-], extended oligoarticular),- Enthesitis related arthritis , and- Juvenile psoriatic arthritis . Baricitinib may be used as monotherapy or in combination with methotrexate.
Treatment of Coronavirus disease 2019
Treatment of atopic dermatitis
Treatment of chronic idiopathic arthritis (including rheumatoid arthritis , ankylosing spondylarthritis , psoriatic arthritis and juvenile idiopathic arthritis )
Treatment of Systemic Lupus Erythematosus (SLE)
Treatment of alopecia areata

Livertox Summary

Baricitinib is an orally available small molecule inhibitor of Janus kinases that is used to treat moderate-to-severe rheumatoid arthritis, severe alopecia areata, and, in combination with remdesivir, severe COVID-19 in hospitalized patients requiring supplementary oxygen. Baricitinib is associated with transient and usually mild elevations in serum aminotransferase levels during therapy but has yet to be linked to cases of clinically apparent acute liver injury.

Drug Classes

Antirheumatic Agents

Mechanism of Action

As members of the tyrosine kinase family, Janus kinases (JAKs) are intracellular enzymes that modulate signals from cytokines and growth factor receptors involved in hematopoiesis, inflammation, and immune cell function. Upon binding of extracellular cytokines and growth factors, JAKs phosphorylate and activate Signal Transducers and Activators of Transcription (STATs). STATs modulate intracellular activity, including gene transcription of inflammatory mediators that promote an autoimmune response, such as IL-2, IL-6, IL-12, IL-15, IL-23, IFN-γ, GM-CSF, and interferons. The JAK-STAT pathway has been implicated in the pathophysiology of rheumatoid arthritis, as it is associated with an overproduction of inflammatory mediators. There are four JAK proteins: JAK 1, JAK 2, JAK 3 and TYK2. JAKs form homodimers or heterodimers and pair differently in different cell receptors to transmit cytokine signaling. Baricitinib is a selective and reversible inhibitor of JAK1 and JAK2 with less affinity for JAK3 and TYK2; however, the relevance of inhibition of specific JAK enzymes to therapeutic effectiveness is not currently known. Baricitinib inhibits the activity of JAK proteins and modulates the signaling pathway of various interleukins, interferons, and growth factors. It was also shown to decrease the proliferation of JAK1/JAK2 expression in mutated cells and induce cell apoptosis.

Absorption Distribution and Excretion

The absolute bioavailability of baricitinib is approximately 80%. The Cmax was reached after one hour of oral drug administration. A high-fat meal decreased the mean AUC and Cmax of baricitinib by approximately 11% and 18%, respectively, and delayed Tmax by 0.5 hours.
Baricitinib is predominantly excreted via renal elimination. It is cleared via filtration and active secretion. Approximately 75% of the administered dose was eliminated in the urine, with 20% of that dose being the unchanged drug. About 20% of the dose was eliminated in the feces, with 15% of that dose being an unchanged drug.
Following intravenous administration, the volume of distribution was 76 L, indicating distribution into tissues.
The total body clearance of baricitinib was 8.9 L/h in patients with rheumatoid arthritis. The total body clearance and half-life of baricitinib was 14.2 L/h in intubated patients with COVID-19 who received baricitinib via nasogastric (NG) or orogastric (OG) tube.

Metabolism Metabolites

Baricitinib is metabolized by CYP3A4. Approximately 6% of the orally administered dose was identified as metabolites in urine and feces; however, no metabolites of baricitinib were quantifiable in plasma.

Wikipedia

Baricitinib
Penniclavine

FDA Medication Guides

Olumiant
Baricitinib
TABLET;ORAL
ELI LILLY AND CO
05/10/2022

Biological Half Life

The elimination half-life in patients with rheumatoid arthritis is approximately 12 hours. The elimination half-life was 10.8 hours in intubated patients with COVID-19 who received baricitinib via nasogastric (NG) or orogastric (OG) tube.

Use Classification

Human drugs -> Immunosuppressants -> Human pharmacotherapeutic group -> EMA Drug Category
Human Drugs -> EU pediatric investigation plans
Human Drugs -> FDA Approved Drug Products with Therapeutic Equivalence Evaluations (Orange Book) -> Active Ingredients

Dates

Modify: 2023-08-15
1:[Success for a new generation of disease-modifying antirheumatic drugs : The Janus kinase inhibitor baricitinib in rheumatoid arthritis]. Keyßer G.Z Rheumatol. 2017 Apr 26. doi: 10.1007/s00393-017-0307-3. [Epub ahead of print] Review. German. No abstract available. PMID: 28447156 2:Efficacy and safety of baricitinib in Japanese patients with active rheumatoid arthritis: A 52-week, randomized, single-blind, extension study. Tanaka Y, Ishii T, Cai Z, Schlichting D, Rooney T, Macias W.Mod Rheumatol. 2017 Apr 25:1-10. doi: 10.1080/14397595.2017.1307899. [Epub ahead of print] PMID: 28440680 3:Patient-reported outcomes from a phase III study of baricitinib in patients with conventional synthetic DMARD-refractory rheumatoid arthritis. Emery P, Blanco R, Maldonado Cocco J, Chen YC, Gaich CL, DeLozier AM, de Bono S, Liu J, Rooney T, Chang CH, Dougados M.RMD Open. 2017 Mar 21;3(1):e000410. doi: 10.1136/rmdopen-2016-000410. eCollection 2017. PMID: 28405473 Free PMC Article4:Questioning the Effectiveness of Baricitinib for Pulmonary Manifestations of Rheumatoid Arthritis. Chertoff J, Ataya A.Am J Respir Crit Care Med. 2017 Mar 30. doi: 10.1164/rccm.201703-0552LE. [Epub ahead of print] No abstract available. PMID: 28358994 5:Baricitinib: First Global Approval. Markham A.Drugs. 2017 Apr;77(6):697-704. doi: 10.1007/s40265-017-0723-3. Review. PMID: 28290136 6:Baricitinib in rheumatoid arthritis: evidence-to-date and clinical potential. Kuriya B, Cohen MD, Keystone E.Ther Adv Musculoskelet Dis. 2017 Feb;9(2):37-44. doi: 10.1177/1759720X16687481. Epub 2017 Jan 23. Review. PMID: 28255337 Free PMC Article

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